Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate
Overview
Description
Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of the hydroxyphenyl group suggests potential for bioactivity, and the ethyl carboxylate moiety indicates that this compound could be a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of various substituted oxazoles, including those related to ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate, can be achieved through regiocontrolled halogenation and palladium-catalyzed coupling reactions starting from ethyl 2-chlorooxazole-4-carboxylate . Additionally, direct palladium-catalyzed reactions with alkenyl-, benzyl-, and alkyl halides have been employed for the alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate . These methods demonstrate the versatility of oxazole derivatives as intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of related oxazole compounds has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction analysis . For instance, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was determined, revealing intramolecular C-H…O and C-H…N hydrogen bonds and intermolecular C-H…O hydrogen bonds, which stabilize the molecular conformation .
Chemical Reactions Analysis
Oxazole derivatives undergo a range of chemical reactions. For example, the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate leads to the formation of pyranone compounds . Furthermore, the presence of a carboxyl group in the oxazole structure allows for its transformation into other functional groups, expanding the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can be influenced by their substituents. For instance, the introduction of a hydroxyphenyl group can impact the compound's solubility and potential for hydrogen bonding . Theoretical calculations, such as density functional theory (DFT), can be used to predict properties like molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the behavior of these molecules in different environments .
Future Directions
The future directions for “Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include further studies on their antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and anthelminthic effects .
properties
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILWQVZWGWQRNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420702 | |
Record name | Ethyl 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate | |
CAS RN |
200400-76-6 | |
Record name | Ethyl 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 200400-76-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.